molecular formula C8H10N2O B1603406 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine CAS No. 704879-74-3

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine

Cat. No. B1603406
CAS RN: 704879-74-3
M. Wt: 150.18 g/mol
InChI Key: IUBFVHKXWXHRJS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine is a heterocyclic compound . It is a derivative of benzoxazine, which is a building block for various natural and synthetic organic compounds .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. One study describes a one-pot regioselective synthesis of 7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)-One Linked Isoxazole Hybrids as Anti-Cancer Agents . Another study reports a two-step synthetic protocol for the synthesis of 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been confirmed by interpretation of 1H NMR, 13C NMR, and Mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, a one-pot three-component reaction has been developed for the synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been analyzed in several studies. For example, one study reported the yield, melting point, and NMR data of a related compound .

Scientific Research Applications

Chemoenzymatic Asymmetric Synthesis

3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine compounds have been utilized in the chemoenzymatic asymmetric synthesis of various derivatives. Notably, they have been instrumental in the synthesis of Levofloxacin precursors, demonstrating their significant role in pharmaceutical synthesis (López-Iglesias, Busto, Gotor, & Gotor‐Fernández, 2015).

Novel Synthesis Methods

Innovative methods for synthesizing 3,4-dihydro-2H-benzo[b][1,4]oxazines have been explored. These compounds are of interest in biology and medication, and the development of new synthesis techniques is vital for advancing research in these fields (詹淑婷, 2012).

Applications in Mannich Reaction

3,4-Dihydro-1,3-2H-benzoxazines, synthesized through the Mannich reaction, find applications beyond monomer preparation for polybenzoxazines. They are being explored for use in luminescent materials, ligands for cations, and reducing agents for precious metal ions, showcasing their versatility in different scientific fields (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).

Eco-Friendly Synthesis and Antimicrobial Activities

The eco-friendly synthesis of 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives has been achieved. These compounds have shown promising antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Mathew et al., 2010).

Thromboxane A2 Receptor Antagonists and Prostacyclin Receptor Agonists

3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been developed as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, indicating their significant potential in the anti-thrombotic and cardiovascular fields (Ohno et al., 2006).

Future Directions

Future research could focus on optimizing the potency and drug-like properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine and its derivatives . Additionally, further in-depth studies are needed to understand the biological applications of these compounds .

Mechanism of Action

Target of Action

The primary targets of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine are cancer cells, specifically breast cancer cell lines MCF 7 and MDA-MB-231 . The compound interacts with these cells, inhibiting their growth and proliferation.

Mode of Action

The compound interacts with its targets by binding to them, thereby inhibiting their function . This interaction results in changes in the cells, leading to their death. The compound has been shown to have superior activity against both MCF-7 and MDA-MB-231 cell lines .

Biochemical Pathways

It is known that the compound affects the growth and proliferation of cancer cells . The downstream effects of this include the death of the cancer cells and a reduction in the size of the tumor.

Pharmacokinetics

The compound is believed to have good bioavailability, as it has been shown to be effective in in vitro studies .

Result of Action

The result of the action of this compound is the death of cancer cells and a reduction in the size of the tumor . This is achieved through the compound’s interaction with its targets and its effect on biochemical pathways.

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBFVHKXWXHRJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591472
Record name 3,4-Dihydro-2H-1,4-benzoxazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

704879-74-3
Record name 3,4-Dihydro-2H-1,4-benzoxazin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,4-benzoxazin-8-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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